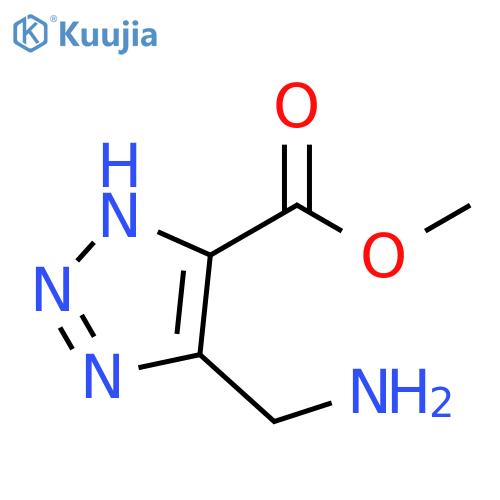

Cas no 2090472-22-1 (methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate)

2090472-22-1 structure

商品名:methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate

CAS番号:2090472-22-1

MF:C5H8N4O2

メガワット:156.14262008667

MDL:MFCD31462820

CID:5296485

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(aminomethyl)-, methyl ester

- methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate

-

- MDL: MFCD31462820

- インチ: 1S/C5H8N4O2/c1-11-5(10)4-3(2-6)7-9-8-4/h2,6H2,1H3,(H,7,8,9)

- InChIKey: GXCKTKPGSIQNJI-UHFFFAOYSA-N

- ほほえんだ: N1C(C(OC)=O)=C(CN)N=N1

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4978790-0.5g |

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |

2090472-22-1 | 95.0% | 0.5g |

$905.0 | 2025-02-22 | |

| Enamine | EN300-786117-2.5g |

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |

2090472-22-1 | 2.5g |

$2576.0 | 2023-05-26 | ||

| Enamine | EN300-786117-0.5g |

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |

2090472-22-1 | 0.5g |

$1262.0 | 2023-05-26 | ||

| Enamine | EN300-786117-10.0g |

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |

2090472-22-1 | 10g |

$5652.0 | 2023-05-26 | ||

| Enamine | EN300-4978790-0.05g |

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |

2090472-22-1 | 95.0% | 0.05g |

$792.0 | 2025-02-22 | |

| Enamine | EN300-4978790-1g |

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |

2090472-22-1 | 1g |

$1315.0 | 2023-09-01 | ||

| Enamine | EN300-4978790-5g |

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |

2090472-22-1 | 5g |

$3812.0 | 2023-09-01 | ||

| Enamine | EN300-4978790-10.0g |

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |

2090472-22-1 | 95.0% | 10.0g |

$4052.0 | 2025-02-22 | |

| Enamine | EN300-4978790-0.1g |

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |

2090472-22-1 | 95.0% | 0.1g |

$829.0 | 2025-02-22 | |

| Enamine | EN300-786117-0.25g |

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |

2090472-22-1 | 0.25g |

$1209.0 | 2023-05-26 |

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

2090472-22-1 (methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate) 関連製品

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 55290-64-7(Dimethipin)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量